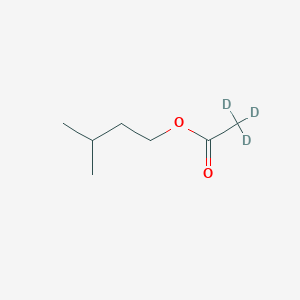

3-Methylbutyl acetate-d3

Description

3-Methylbutyl acetate-d3 (CAS 1219804-75-7) is a deuterated analog of 3-methylbutyl acetate (isoamyl acetate), where three hydrogen atoms on the acetyl group are replaced with deuterium. Its molecular formula is C₇D₃H₁₁O₂, with a molecular weight of 133.2034 g/mol . This compound is primarily utilized as a stable isotope-labeled internal standard in gas chromatography-mass spectrometry (GC-MS) for quantifying volatile esters in complex matrices such as food, beverages, and environmental samples . Its deuterated structure ensures minimal interference with non-deuterated analytes while maintaining similar chromatographic retention times .

Properties

Molecular Formula |

C7H14O2 |

|---|---|

Molecular Weight |

133.20 g/mol |

IUPAC Name |

3-methylbutyl 2,2,2-trideuterioacetate |

InChI |

InChI=1S/C7H14O2/c1-6(2)4-5-9-7(3)8/h6H,4-5H2,1-3H3/i3D3 |

InChI Key |

MLFHJEHSLIIPHL-HPRDVNIFSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C(=O)OCCC(C)C |

Canonical SMILES |

CC(C)CCOC(=O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Methylbutyl acetate-d3 can be synthesized through the esterification of 3-methylbutanol-d3 with acetic acid. The reaction is typically catalyzed by an acid, such as sulfuric acid, and involves refluxing the reactants to form the ester. The reaction can be represented as follows:

3-Methylbutanol-d3+Acetic AcidH2SO43-Methylbutyl Acetate-d3+Water

Industrial Production Methods: In an industrial setting, the production of 3-methylbutyl acetate-d3 follows similar principles but on a larger scale. The process involves continuous distillation to separate the ester from the reaction mixture, ensuring high purity and yield .

Chemical Reactions Analysis

Reaction Conditions

-

Reagents : Acetic acid (excess), 3-methyl-1-butanol-d3, concentrated H₂SO₄.

-

Procedure :

Reaction Mechanism

-

Protonation : The carboxylic acid (acetic acid) is protonated by H₂SO₄, increasing the electrophilicity of the carbonyl carbon.

-

Nucleophilic Attack : The hydroxyl group of 3-methyl-1-butanol-d3 attacks the carbonyl carbon.

-

Proton Transfer : A proton is transferred to form a tetrahedral intermediate.

-

Water Elimination : Loss of water generates the ester product .

Esterification Reaction

The reaction is represented as:

Critical Observations

-

Equilibrium Shift : Excess acetic acid is used to favor ester formation via Le Chatelier’s principle .

-

Catalyst Role : H₂SO₄ facilitates proton transfer and dehydration .

Characterization via NMR Spectroscopy

NMR spectroscopy is pivotal for confirming the formation of 3-Methylbutyl acetate-d3 . Key spectral features include:

NMR Data Table

| Compound | Signal Group | Chemical Shift (ppm) | Multiplicity |

|---|---|---|---|

| 3-Methylbutanol | Hydroxyl (-OH) | ~4.99 | Triplet |

| Methylene (-CH₂) | ~3.56 | Quartet | |

| 3-Methylbutyl acetate-d3 | Methylene (-CH₂) | ~4.05 | Triplet |

| Methyl ester (-COOCH₃) | ~1.93 | Singlet |

Spectral Changes

-

Disappearance of Alcohol Proton : The hydroxyl triplet (~4.99 ppm) in 3-methylbutanol is absent in the ester .

-

Downfield Shift : Methylene protons adjacent to the ester group shift from 3.56 ppm to 4.05 ppm due to increased deshielding .

-

Methyl Ester Singlet : A new singlet at ~1.93 ppm corresponds to the methyl group of the acetyl moiety .

Structural Information

| Property | Value |

|---|---|

| Molecular Formula | C₇D₃H₁₁O₂ |

| Molecular Weight | 133.2034 g/mol |

| IUPAC Name | 3-methylbutyl 2,2,2-trideuterioacetate |

Key Isotopic Features

-

Deuterium Labeling : The methyl group of the acetyl moiety is fully deuterated (CD₃), enhancing analytical utility in NMR and mass spectrometry .

Stability and Handling

Scientific Research Applications

Analytical Chemistry

Isotope Labeling in Metabolic Studies

The deuterated version of isoamyl acetate is often utilized as an internal standard in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. Its unique isotopic signature allows for precise quantification of metabolites in biological samples. For instance, researchers have employed 3-methylbutyl acetate-d3 to trace metabolic pathways involving esters in various organisms, providing insights into enzymatic activities and metabolic fluxes.

Case Study: Metabolic Pathway Analysis

A study investigated the metabolic pathways of isoamyl acetate in yeast fermentation processes. By using 3-methylbutyl acetate-d3 as a tracer, researchers were able to elucidate the conversion rates of glucose to isoamyl acetate, demonstrating the compound's role as a flavoring agent produced during fermentation. The findings highlighted the efficiency of yeast strains in producing esters under specific conditions, with yields quantified using NMR spectroscopy.

Flavor Chemistry

Flavoring Agent in Food Industry

3-Methylbutyl acetate-d3 is extensively used as a flavoring agent due to its pleasant fruity aroma reminiscent of bananas and pears. It is incorporated into various food products, including candies, beverages, and baked goods. The deuterated form is particularly valuable for sensory analysis and flavor profiling.

| Product Type | Typical Concentration (ppm) |

|---|---|

| Candies | 190 |

| Baked Goods | 120 |

| Ice Cream | 56 |

| Soft Drinks | 28 |

Case Study: Sensory Evaluation

In a controlled sensory evaluation study, panels were presented with various formulations containing 3-methylbutyl acetate-d3 at different concentrations. The results indicated that concentrations above 100 ppm significantly enhanced the perceived fruitiness of the products. This study underscores the compound's effectiveness in flavor enhancement and consumer preference.

Environmental Monitoring

Volatile Organic Compound Analysis

As a volatile organic compound (VOC), 3-methylbutyl acetate-d3 is also used in environmental monitoring to assess air quality and pollution levels. Its presence can indicate industrial emissions or agricultural activities.

Case Study: Air Quality Assessment

A research project conducted air quality assessments in agricultural regions using gas chromatography-mass spectrometry (GC-MS) to detect levels of 3-methylbutyl acetate-d3. The study found correlations between pesticide application periods and spikes in VOC levels, highlighting the compound's utility as an indicator for agricultural practices.

Industrial Applications

Solvent Properties

Due to its solvent capabilities, 3-methylbutyl acetate-d3 is employed in various industrial applications such as coatings, adhesives, and inks. Its effective solvation properties make it suitable for formulations requiring low toxicity and high evaporation rates.

| Application Area | Typical Uses |

|---|---|

| Coatings | Nitrocellulose lacquers |

| Adhesives | Bonding agents |

| Inks | Printing inks |

Mechanism of Action

The mechanism of action of 3-methylbutyl acetate-d3 involves its interaction with various molecular targets depending on the context of its use. In metabolic studies, it is incorporated into metabolic pathways where its transformation can be traced due to the deuterium labeling. This allows researchers to understand the specific pathways and intermediates involved in the metabolism of esters .

Comparison with Similar Compounds

Data Tables

Table 1: Physicochemical Properties

| Compound | Boiling Point (°C) | LogP | Solubility (mg/L) |

|---|---|---|---|

| 3-Methylbutyl acetate-d3 | ~142 (est.) | 2.0 | 1,200 (in water) |

| 3-Methoxy-3-methylbutyl acetate | 74 | 1.5 | 3,500 (in water) |

| 3-Mercapto-3-methyl-1-butyl acetate | 95 (est.) | 2.2 | 800 (in water) |

Table 2: Sensory Profiles

| Compound | Aroma Description | Threshold (ppb) |

|---|---|---|

| 3-Methylbutyl acetate | Banana, pear | 0.1–1.0 |

| 2-Methylbutyl acetate | Apple, tropical | 0.5–2.0 |

| 3-Mercapto-3-methyl-1-butyl acetate | Grapefruit, sulfur | 0.01–0.05 |

Biological Activity

3-Methylbutyl acetate-d3 is a deuterated derivative of 3-methylbutyl acetate, a compound commonly used as a flavoring agent and solvent. Its biological activity has garnered interest in various fields, including pharmacology and toxicology. This article delves into the biological properties, potential applications, and relevant research findings associated with 3-methylbutyl acetate-d3.

3-Methylbutyl acetate-d3 has the following chemical structure:

- Molecular Formula : C₆H₁₄O₂

- Molecular Weight : 130.18 g/mol

- CAS Number : Not specified for the deuterated form but related to 123-92-2 for 3-methylbutyl acetate.

The presence of deuterium (d3) in its structure alters its mass and can influence its behavior in biological systems, making it a useful tool for tracing studies and understanding metabolic pathways.

Metabolic Pathways

Research indicates that esters like 3-methylbutyl acetate can undergo hydrolysis to yield corresponding acids and alcohols. The metabolic pathways involving this compound may affect various physiological processes, including:

- Flavor Perception : As a flavoring agent, it interacts with taste receptors, influencing sensory perception.

- Solvent Properties : Its solvent characteristics allow it to facilitate the absorption of other compounds in biological systems.

Toxicological Studies

Toxicological assessments of similar esters suggest that 3-methylbutyl acetate-d3 may exhibit low toxicity levels. Studies have shown that exposure to such compounds can lead to:

- Respiratory Irritation : Inhalation of high concentrations may cause irritation to the respiratory tract.

- Cytotoxic Effects : In vitro studies indicate potential cytotoxicity at elevated concentrations, necessitating further investigation into safe exposure levels.

Case Studies

-

Flavoring Agent in Food Products :

- A study highlighted the use of 3-methylbutyl acetate as a flavor enhancer in various food products. Its sensory profile contributes to fruity flavors, making it popular in the food industry.

-

Solvent in Pharmaceutical Applications :

- Research has explored its role as a solvent in drug formulations, where it aids in solubilizing active pharmaceutical ingredients (APIs), enhancing bioavailability.

Table of Biological Activities

Q & A

Q. What are the recommended methods for synthesizing 3-Methylbutyl acetate-d³, and how does deuteration impact reaction optimization?

Deuteration typically involves substituting hydrogen atoms in the precursor molecule with deuterium. For 3-Methylbutyl acetate-d³, the synthesis may start with deuterated 3-methyl-1-butanol (isoamyl alcohol-d³) reacted with acetic anhydride under acid catalysis. Key considerations include:

- Catalyst selection : Sulfuric acid or enzymatic catalysts (e.g., lipases) can influence reaction efficiency and isotopic purity .

- Purification : Fractional distillation is critical due to the compound’s boiling point (~148°C) and density (0.874–0.879 g/mL) .

- Isotopic purity validation : Use NMR (¹H and ²H) or mass spectrometry to confirm deuteration levels ≥98% .

Q. How should researchers characterize the purity and isotopic integrity of 3-Methylbutyl acetate-d³?

- Chromatography : Gas chromatography (GC) with flame ionization detection (FID) or GC-MS for baseline separation from non-deuterated analogs .

- Spectroscopy : ¹H NMR to confirm the absence of proton signals in deuterated positions and ²H NMR for isotopic distribution .

- Mass spectrometry : High-resolution MS (HRMS) to detect isotopic peaks and rule out impurities .

Q. What are the stability considerations for storing 3-Methylbutyl acetate-d³ in laboratory settings?

- Storage conditions : Store in airtight, amber glass containers under inert gas (e.g., argon) at –20°C to minimize hydrolysis and isotopic exchange .

- Decomposition risks : Exposure to moisture or acidic/basic conditions accelerates deuterium loss. Monitor via periodic NMR or GC analysis .

Advanced Research Questions

Q. How does deuteration of 3-Methylbutyl acetate influence its physicochemical properties in kinetic studies?

Deuteration alters:

- Reaction kinetics : Reduced zero-point energy in C-D bonds may slow reaction rates (kinetic isotope effect, KIE) compared to non-deuterated analogs .

- Thermodynamic stability : Enhanced stability in oxidative or enzymatic reactions due to stronger C-D bonds .

- Solubility : Minor changes in polarity can affect partitioning in biphasic systems, requiring recalibration of solvent ratios .

Q. What analytical challenges arise when quantifying 3-Methylbutyl acetate-d³ in complex matrices (e.g., biological samples)?

- Matrix interference : Co-eluting compounds in biological fluids (e.g., lipids) may obscure detection. Use solid-phase extraction (SPE) or derivatization (e.g., silylation) to enhance selectivity .

- Isotopic dilution : Employ deuterated internal standards (e.g., Phenethyl acetate-d³) to correct for signal drift in LC-MS/MS .

- Sensitivity limits : Optimize ionization parameters (e.g., ESI vs. APCI) to improve detection thresholds in trace analyses .

Q. How can researchers resolve discrepancies in isotopic purity data between NMR and MS?

- NMR limitations : ²H NMR has lower sensitivity, potentially underestimating impurities. Cross-validate with HRMS for low-abundance contaminants .

- MS artifacts : Isotopic clusters from natural abundance ¹³C or ³⁷Cl may mimic impurities. Use HRMS with resolving power >20,000 to distinguish .

- Sample preparation : Ensure uniform drying to avoid solvent-related signal suppression in MS .

Q. What strategies optimize the use of 3-Methylbutyl acetate-d³ as a tracer in metabolic flux analysis?

- Dosing protocols : Administer isotopomers at steady-state concentrations to track incorporation into acetyl-CoA or lipid pathways .

- Data modeling : Combine ¹³C and ²H labeling with computational tools (e.g., Isotopomer Network Compartmental Analysis) to resolve pathway ambiguities .

- Validation : Correlate tracer results with enzyme activity assays (e.g., acetyltransferase kinetics) .

Methodological Guidelines

Q. Experimental design for studying deuterium isotope effects in esterase-mediated hydrolysis of 3-Methylbutyl acetate-d³

Q. Best practices for avoiding isotopic exchange during derivatization reactions

Featured Recommendations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.